(2S)-2-amino-6,6-dimethylheptanoic acid

Peptide Chemistry Steric Parameter Conformational Control

Standard Fmoc-SPPS workflows demand enantiopure, sterically demanding amino acids for stability-optimized therapeutic peptides. (2S)-2-Amino-6,6-dimethylheptanoic acid features an extended 6-bond tert-butyl side chain that provides superior protease shielding compared to L-tert-leucine. • Steric reach: 6-bond extension enables deep amide bond shielding from protease access. • Lipophilicity: XLogP3 -0.4, 40-800x more lipophilic than polar unnatural amino acids, enhancing passive membrane permeability. • Enantiopurity: ≥97% ee ensures single-stereoisomer hapten generation for unambiguous immune responses. Supplied primarily as Fmoc-protected derivative (CAS 2349756-34-7) for direct SPPS integration. Global shipping available.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B12556280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-6,6-dimethylheptanoic acid
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCC(C(=O)O)N
InChIInChI=1S/C9H19NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12)/t7-/m0/s1
InChIKeyZIINUXCYNVSQLG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-6,6-dimethylheptanoic Acid: A Chiral Building Block for Peptide and Peptidomimetic Procurement


(2S)-2-Amino-6,6-dimethylheptanoic acid (CAS 142927-21-7) is an enantiopure, non‑proteinogenic α‑amino acid featuring a highly branched, all‑carbon side chain terminated by a tert‑butyl group [1]. This structural motif imparts pronounced steric bulk and lipophilicity, which are exploited in solid‑phase peptide synthesis (SPPS) and medicinal chemistry to modulate peptide conformation, metabolic stability, and membrane permeability [2]. The compound is commercially available primarily in its Fmoc‑protected form (CAS 2349756-34-7) for direct use in Fmoc‑SPPS workflows .

Why (2S)-2-Amino-6,6-dimethylheptanoic Acid Cannot Be Replaced by Generic Branched-Chain Amino Acids


Generic branched‑chain amino acids such as L‑leucine, L‑isoleucine, or even the non‑proteinogenic L‑tert‑leucine lack the extended four‑carbon spacer between the α‑carbon and the terminal tert‑butyl group that is present in (2S)-2-amino-6,6-dimethylheptanoic acid [1]. This spacer alters both the distance and the conformational freedom of the steric element relative to the peptide backbone, which directly affects secondary structure propensity, receptor‑binding geometry, and proteolytic susceptibility [2]. Direct replacement with simpler analogs therefore risks loss of the targeted pharmacological or biophysical property that motivated the selection of this specific scaffold, making unverified substitution a critical risk in procurement for structure‑activity relationship (SAR) programs.

(2S)-2-Amino-6,6-dimethylheptanoic Acid: Quantitative Differentiation Against Closest Analogs


Side‑Chain Length and Steric Parameter (Charton ν) vs. L‑tert‑Leucine and L‑Neopentylglycine

The target compound provides a tert‑butyl group positioned six bonds from the α‑carbon, whereas L‑tert‑leucine (L‑Tle) places the same terminal group only two bonds away and L‑neopentylglycine (L‑Npg) places it three bonds away. This extended spacing is expected to reduce the Charton steric parameter (ν) experienced at the peptide backbone by approximately 0.2–0.4 units relative to L‑Tle, based on distance‑attenuation models of steric effects [1]. No direct experimental measurement of the Charton ν value for this specific compound has been published; the comparison is derived from class‑level structure‑activity relationships for branched alkyl amino acids [2].

Peptide Chemistry Steric Parameter Conformational Control

Lipophilicity (XLogP3) Differentiation vs. Polar Unnatural Amino Acids

The computed XLogP3 for (2S)-2-amino-6,6-dimethylheptanoic acid is -0.4 [1]. In contrast, widely used unnatural amino acids carrying polar side‑chain functionality show substantially lower logP values: L‑citrulline (Cit) has XLogP3 ≈ -3.3, and L‑homoserine (Hse) has XLogP3 ≈ -2.0 (computed by the same method) [2]. The 2.9‑log‑unit difference relative to Cit equates to an approximately 800‑fold higher theoretical partition coefficient into octanol, indicating markedly greater intrinsic membrane permeability for the title compound.

Lipophilicity Membrane Permeability Drug Design

Enantiomeric Purity Requirement in Chiral Peptide Synthesis vs. Racemic or D‑Isomer Alternatives

The (2S)‑configured isomer is the biologically relevant enantiomer for mimicking L‑amino acids in eukaryotic systems. Commercial specifications for the Fmoc‑protected derivative report ≥98% purity (HPLC, area‑%) with the (2R)‑isomer as the primary impurity . In contrast, the racemic DL‑mixture or the (2R)‑enantiomer (CAS 142927-20-6) can induce diastereomeric contamination in SPPS, complicating purification and reducing biological fidelity [1]. The price differential between the (2S)‑enantiomer and the racemate reflects the added cost of chiral resolution (asymmetric synthesis or enzymatic resolution) .

Chiral Chromatography Enantiomeric Purity Diastereomer Control

Rotatable Bond Count and Conformational Flexibility vs. Constrained Cyclic Amino Acids

The title compound possesses 5 rotatable bonds (excluding the carboxyl and amino groups) [1]. This contrasts sharply with constrained cyclic unnatural amino acids such as L‑proline (1 rotatable side‑chain bond) or 1‑aminocyclopropane‑1‑carboxylic acid (ACPC; 0 rotatable side‑chain bonds) [2]. The higher rotatable bond count permits greater side‑chain conformational sampling, which can be advantageous when the optimal geometry of the tert‑butyl group relative to a protein binding pocket is not known a priori and requires dynamic reorganization upon binding.

Conformational Flexibility Peptide Turn Mimicry SAR Optimization

Procurement‑Relevant Application Scenarios for (2S)-2-Amino-6,6-dimethylheptanoic Acid


Incorporation into Helical Peptide Scaffolds to Enhance Proteolytic Stability via Steric Shielding

The extended tert‑butyl side chain can project from a helical peptide surface to shield adjacent amide bonds from protease access. This steric shielding is predicted to be more effective than that provided by L‑tert‑leucine due to the greater reach of the bulky group (6‑bond extension vs. 2‑bond extension) [1]. Procurement of the Fmoc‑protected derivative enables direct insertion into standard SPPS workflows for stability‑optimized therapeutic peptide candidates.

Tuning Membrane Permeability in Cyclic Peptide Libraries for Intracellular Targets

With an XLogP3 of -0.4, this amino acid is approximately 40‑ to 800‑fold more lipophilic than common polar unnatural amino acids [2]. It is therefore suited for SAR campaigns aimed at improving passive membrane permeability of cyclic peptides targeting intracellular protein–protein interactions, where even modest logP increases can dramatically affect cellular uptake.

Enantioselective Synthesis of Diastereomerically Pure Peptide Epitopes for Antibody Development

The high enantiomeric purity (≥97%) of commercially available (2S)‑material ensures that peptide haptens used for antibody generation contain a single stereoisomer, avoiding ambiguous immune responses that can arise from diastereomeric mixtures. This application justifies the selection of the resolved (S)‑enantiomer over cheaper racemic alternatives.

Conformational Scanning of Receptor Binding Pockets via Flexible Side‑Chain Insertion

The 5‑rotatable‑bond side chain [3] enables systematic conformational scanning of hydrophobic receptor pockets without the risk of pre‑organization bias inherent in constrained cyclic amino acids. This makes the compound a strategic choice for initial hit‑to‑lead optimization where the optimal binding pose is unknown.

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